molecular formula C6H9BrF4O B8608832 6-bromo-5,5,6,6-tetrafluorohexan-1-ol

6-bromo-5,5,6,6-tetrafluorohexan-1-ol

Cat. No.: B8608832
M. Wt: 253.03 g/mol
InChI Key: ZDABGWUMQNZNPK-UHFFFAOYSA-N
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Description

6-bromo-5,5,6,6-tetrafluorohexan-1-ol is an organic compound with the molecular formula C6H9BrF4O It is characterized by the presence of four fluorine atoms and one bromine atom attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol typically involves the fluorination and bromination of hexanol derivatives. One common method includes the reaction of hexanol with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5,5,6,6-tetrafluorohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a fluorinated hexanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of fluorinated hexanol derivatives.

    Substitution: Formation of various substituted hexanol derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-5,5,6,6-tetrafluorohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-5,5,6,6-tetrafluorohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6-Tetrafluorohexanol: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Bromohexanol: Lacks the fluorine atoms, leading to distinct chemical properties and uses.

    5,5,6,6-Tetrafluoro-6-chlorohexanol:

Uniqueness

6-bromo-5,5,6,6-tetrafluorohexan-1-ol is unique due to the combination of fluorine and bromine atoms on the hexanol backbone. This unique substitution pattern imparts specific chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H9BrF4O

Molecular Weight

253.03 g/mol

IUPAC Name

6-bromo-5,5,6,6-tetrafluorohexan-1-ol

InChI

InChI=1S/C6H9BrF4O/c7-6(10,11)5(8,9)3-1-2-4-12/h12H,1-4H2

InChI Key

ZDABGWUMQNZNPK-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC(C(F)(F)Br)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In nitrogen atmosphere, 500 g (1.75 mol) of 6-bromo-5,5,6,6-tetrafluorohexanoyl chloride was dissolved in 1500 mL of ethylene glycol dimethyl ether, followed by the addition of 53 g (1.40 mol) of sodium borohydride. Upon stirring it at 50° C. for 2 hours, a reaction solution was added to a diluted sulfuric acid aqueous solution, followed by extraction with diisopropyl ether. (At this time, the reaction solution was analyzed by gas chromatography, thereby confirming that the production ratio of the objective product 6-bromo-5,5,6,6-tetrafluorohexan-1-ol to the by-product 5,5,6,6-tetrafluorohexan-1-ol was 100%:0%. See Table 1.) After distilling a solvent off, distillation under reduced pressure (113° C./3.8 kPa) was conducted, thereby obtaining 332 g of the objective 6-bromo-5,5,6,6-tetrafluorohexan-1-ol in the form of a colorless transparent liquid (94% yield, 99.3% GC purity).
Name
6-bromo-5,5,6,6-tetrafluorohexanoyl chloride
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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